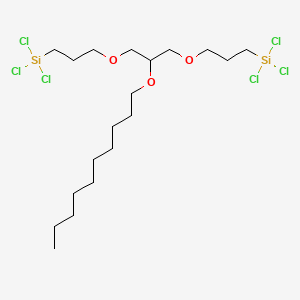![molecular formula C15H14F3N3O3 B3159535 1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid CAS No. 862712-45-6](/img/structure/B3159535.png)
1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid
Descripción general
Descripción
1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid, also known as FPTPCA, is a synthetic organic compound that is used in a variety of scientific and research applications. It is a derivative of piperidine and has a wide range of applications in biochemistry, pharmacology, and medicinal chemistry. FPTPCA is an important intermediate in the synthesis of a variety of pharmaceuticals, such as anti-cancer drugs, antibiotics, and anti-inflammatory drugs. FPTPCA is also used in the synthesis of other compounds, such as dyes, fragrances, and other organic compounds.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Variability
Research on compounds containing pyrimidine structures, such as 1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid, highlights their significant variability and potential in various branches of chemistry. These compounds are known for their diverse properties, including their ability to form complex compounds with notable spectroscopic, structural, magnetic, biological, and electrochemical activities. The review of Boča, Jameson, and Linert (2011) emphasizes the importance of exploring unknown analogues of such compounds to uncover new areas of potential interest in scientific research (Boča, Jameson, & Linert, 2011).
Catalysis and Pharmaceutical Applications
The pyranopyrimidine core, closely related to the compound , is a crucial precursor in medicinal and pharmaceutical industries, owing to its extensive synthetic applications and bioavailability. Parmar, Vala, and Patel (2023) discuss the synthetic pathways and applications of pyranopyrimidine scaffolds, emphasizing the role of hybrid catalysts in their synthesis. This indicates the potential of compounds like this compound in facilitating the development of new medicinal compounds (Parmar, Vala, & Patel, 2023).
Neuropharmacology and Drug Development
Compounds containing pyrimidine and piperidine structures are extensively studied for their potential effects on the Central Nervous System (CNS). Saganuwan (2017) highlights that heterocycles with nitrogen, such as pyrimidines and piperidines, form a significant class of organic compounds with potential CNS activity. This suggests that this compound could serve as a lead molecule for synthesizing compounds with CNS activity, thereby contributing to the development of new CNS drugs (Saganuwan, 2017).
Propiedades
IUPAC Name |
1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N3O3/c16-15(17,18)12-8-10(11-2-1-7-24-11)19-14(20-12)21-5-3-9(4-6-21)13(22)23/h1-2,7-9H,3-6H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRUPLJGYAXYEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![[2-methyl-6-(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B3159507.png)


![N-[3-(Trimethoxysilyl)propyl]hexadecanamide](/img/structure/B3159562.png)
